molecular formula C8H16N2O B15052480 ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine

((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine

Cat. No.: B15052480
M. Wt: 156.23 g/mol
InChI Key: JIAZNRIERWGWTE-HTQZYQBOSA-N
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Description

1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine is a complex organic compound characterized by its unique hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine
  • (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile

Uniqueness

1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

[(3R,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine

InChI

InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8-/m1/s1

InChI Key

JIAZNRIERWGWTE-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CO[C@@H](CN2C1)CN

Canonical SMILES

C1CC2COC(CN2C1)CN

Origin of Product

United States

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